![molecular formula C25H22ClN3O2 B4078732 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(1-phenylethyl)propanamide](/img/structure/B4078732.png)
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(1-phenylethyl)propanamide
Overview
Description
3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(1-phenylethyl)propanamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, chemistry, and biology. This compound is commonly known as CP-31398 and is used for its anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of CP-31398 involves the stabilization of the tumor suppressor protein p53. This protein plays a crucial role in preventing the growth and spread of cancer cells. CP-31398 binds to the p53 protein, thereby increasing its stability and activity. This leads to the activation of various pathways that induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CP-31398 has been shown to induce apoptosis in cancer cells by activating various pathways, including the caspase pathway and the mitochondrial pathway. Additionally, CP-31398 has been found to inhibit the activity of various enzymes involved in inflammation, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
CP-31398 has several advantages for lab experiments, including its high stability and solubility in water. However, it also has limitations, including its low bioavailability and potential toxicity at high doses.
Future Directions
There are several future directions for the research of CP-31398. One potential direction is the development of novel drug delivery systems to improve its bioavailability and efficacy. Additionally, further studies are needed to investigate the potential applications of CP-31398 in the treatment of other diseases, including neurodegenerative diseases and autoimmune disorders. Finally, more research is needed to elucidate the mechanism of action of CP-31398 and to identify potential drug targets for the development of new therapies.
Scientific Research Applications
CP-31398 has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. Additionally, CP-31398 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
3-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]-N-(1-phenylethyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O2/c1-17(18-7-3-2-4-8-18)27-23(30)15-16-29-25(31)22-10-6-5-9-21(22)24(28-29)19-11-13-20(26)14-12-19/h2-14,17H,15-16H2,1H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTHHFJJKORWKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(1-phenylethyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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